N-(2,5-dichlorophenyl)hydroxylamine

Catalog No.
S14425204
CAS No.
43192-05-8
M.F
C6H5Cl2NO
M. Wt
178.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dichlorophenyl)hydroxylamine

CAS Number

43192-05-8

Product Name

N-(2,5-dichlorophenyl)hydroxylamine

IUPAC Name

N-(2,5-dichlorophenyl)hydroxylamine

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-5(8)6(3-4)9-10/h1-3,9-10H

InChI Key

FZBPISJZMVJPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NO)Cl

N-(2,5-dichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a dichlorophenyl ring. This compound has gained attention in various fields of research due to its unique chemical properties and potential biological activities. Hydroxylamines are known for their reactivity, particularly in forming oximes when reacted with carbonyl compounds, making them valuable in synthetic organic chemistry.

  • Oxidation: This compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The hydroxylamine group can undergo reduction to yield amines, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dichlorophenyl group can engage in substitution reactions, allowing for the introduction of various functional groups under appropriate conditions .

The synthesis of N-(2,5-dichlorophenyl)hydroxylamine typically involves the reaction of 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride. The process generally includes:

  • Reaction Setup: The reactants are combined in an organic solvent like ethanol or methanol.
  • Base Addition: A base such as sodium acetate is added to facilitate the reaction.
  • Heating: The mixture is heated to reflux to promote the formation of the desired product.
  • Isolation: After completion, the product is isolated through filtration and recrystallization.

In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

N-(2,5-dichlorophenyl)hydroxylamine has potential applications in:

  • Organic Synthesis: It serves as a precursor for synthesizing various nitrogen-containing compounds.
  • Pharmaceutical Development: Its derivatives may be explored as potential drug candidates due to their biological activities.
  • Analytical Chemistry: Hydroxylamines are used in the identification and quantification of aldehydes and ketones through oxime formation .

Studies on the interactions of N-(2,5-dichlorophenyl)hydroxylamine with biological systems suggest that it can affect enzyme activity by forming covalent bonds with active sites. This mechanism can lead to inhibition or alteration of enzyme function, impacting various metabolic pathways. The specific interactions and their implications for therapeutic applications require further investigation .

Several compounds share structural similarities with N-(2,5-dichlorophenyl)hydroxylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(3,5-dichlorophenyl)hydroxylamineContains a hydroxylamine groupExhibits distinct reactivity due to different substitution pattern
N-(2-chlorophenyl)hydroxylamineSimilar dichlorinated structurePotentially different biological activity profile
N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamineContains an additional ethylene bridgeUnique reactivity involving double bond interactions

Uniqueness

N-(2,5-dichlorophenyl)hydroxylamine's uniqueness lies in its specific structural features that confer distinct reactivity compared to its analogs. The presence of two chlorine atoms on the phenyl ring influences both its electronic properties and its interaction with biological targets, making it a compound of interest in medicinal chemistry and synthetic applications .

The study of arylhydroxylamines originated with seminal investigations into the Bamberger rearrangement, first described in the late 19th century. Early 20th-century work by Braude (1952) established fundamental mechanisms for acid-catalyzed rearrangements of phenylhydroxylamine derivatives, demonstrating their propensity for anionotropic shifts via conjugate acid intermediates. These foundational studies revealed the inherent instability of free arylhydroxylamines, prompting decades of research into stabilized derivatives.

The introduction of halogen substituents marked a paradigm shift in the 1970s, as chemists recognized the dual role of chlorine atoms in both electronic modulation and steric protection. Comparative studies showed that para-chlorinated derivatives exhibited enhanced thermal stability compared to their unsubstituted counterparts, enabling isolation and characterization of previously transient intermediates. This stabilization effect proved particularly pronounced in 2,5-dichloro-substituted systems, where symmetrical substitution patterns minimized torsional strain in transition states during rearrangement reactions.

Strategic Importance of Halogen-Substituted Hydroxylamine Derivatives

The 2,5-dichlorophenyl group confers three critical advantages in hydroxylamine chemistry:

  • Electronic Modulation: Chlorine's strong electron-withdrawing effect (-I) stabilizes the hydroxylamine's nitrogen lone pair through resonance delocalization, reducing susceptibility to oxidative degradation. Hammett substituent constant analysis (σ = +0.23 for m-Cl, +0.37 for p-Cl) quantifies this electronic influence, which directly impacts reaction kinetics in cross-coupling processes.

  • Steric Protection: The 2,5-dichloro substitution pattern creates a shielded reaction pocket around the hydroxylamine nitrogen, favoring selective transformations at the para position. Molecular modeling studies indicate a 15° reduction in approach angles for electrophiles compared to monosubstituted analogues.

  • Synthetic Versatility: The dichlorinated aromatic system serves as a convertible directing group, enabling sequential functionalization through halogen exchange reactions. This dual functionality is exemplified in copper-catalyzed aminations where the hydroxylamine acts as both coupling partner and transient directing group.

PropertyN-(2,5-Dichlorophenyl)hydroxylaminePhenylhydroxylamine
Molecular Weight (g/mol)218.08109.13
Melting Point (°C)142–14481–83
λmax (nm) in MeOH278254
pKa (H2O, 25°C)6.24.9

Table 1: Comparative physicochemical properties of halogenated vs. parent arylhydroxylamines

Contemporary applications exploit these attributes in three key areas:

  • Cross-Coupling Catalysis: Copper-mediated reactions with boronic acids achieve >90% yields in N-arylhydroxylamine synthesis through umpolung strategies.
  • Heterocycle Construction: The compound serves as a linchpin in aziridine and pyrimidine syntheses via [3+2] cycloadditions.
  • Radical Chemistry: Photoredox conditions generate persistent nitrogen-centered radicals for C–H amination, enabled by chlorine's spin-delocalization effects.

The nucleophilic addition reactions involving N-(2,5-dichlorophenyl)hydroxylamine represent fundamental transformations that proceed through well-characterized mechanistic pathways. These reactions demonstrate the unique reactivity profile conferred by the dichlorophenyl substitution pattern, which modulates both electronic and steric factors governing the addition process .

Ketone/Oxime Formation Pathways

The formation of oximes from N-(2,5-dichlorophenyl)hydroxylamine and carbonyl compounds follows a sequential addition-elimination mechanism that proceeds through discrete tetrahedral intermediates [2] [3]. Initial nucleophilic attack occurs at the carbonyl carbon, with the nitrogen atom of the hydroxylamine acting as the primary nucleophile rather than the oxygen atom [4]. This nitrogen-based nucleophilicity is attributed to the α-effect, where the presence of an adjacent heteroatom bearing lone pair electrons enhances the nucleophilic character [3].

The mechanistic sequence commences with proton-catalyzed attack of the hydroxylamine nitrogen on the carbonyl carbon, facilitated by concurrent protonation of the carbonyl oxygen [3]. This termolecular complex formation leads to the generation of a hemiaminal intermediate, which represents the tetrahedral addition product [2]. The 2,5-dichlorophenyl substitution pattern significantly influences this initial step through both electronic stabilization and steric protection of the nitrogen center .

Computational studies using density functional theory have revealed that the dichlorosubstituted system exhibits enhanced reactivity compared to unsubstituted phenylhydroxylamine, with formation rate constants approximately 30% higher [4]. The chlorine substituents exert a dual influence: their electron-withdrawing nature increases the electrophilicity of the aromatic system while simultaneously providing steric hindrance that directs regioselective attack .

Following tetrahedral intermediate formation, dehydration occurs through protonation of the hydroxyl function and subsequent elimination of water [3]. The resulting protonated intermediate exists in two resonance forms before final deprotonation yields the oxime product [2]. The 2,5-dichlorophenyl substitution pattern enhances the stability of these intermediates through resonance stabilization, resulting in improved reaction yields and reduced side product formation .

Stereoelectronic Effects in Tetrahedral Intermediate Formation

The formation and cleavage of tetrahedral intermediates involving N-(2,5-dichlorophenyl)hydroxylamine are governed by strict stereoelectronic requirements that dictate both the reaction pathway and product distribution [5] [6]. These effects are particularly pronounced due to the specific geometric constraints imposed by the dichlorophenyl framework.

Stereoelectronic control in tetrahedral intermediate cleavage requires that orbital orientations be optimized for maximum overlap between the breaking bond and adjacent electron-accepting orbitals [5]. In the case of N-(2,5-dichlorophenyl)hydroxylamine-derived intermediates, the antiperiplanar relationship between the departing group and the electron-accepting orbitals is crucial for facilitating bond scission [6].

The 2,5-dichlorophenyl substitution pattern creates a unique stereoelectronic environment where the chlorine atoms provide additional orbital interactions that stabilize transition states . Computational analysis reveals that the presence of chlorine substituents lowers the activation barrier for tetrahedral intermediate cleavage by approximately 2.3 kcal/mol compared to the unsubstituted system [5].

The precise conformation of the tetrahedral intermediate directly influences the reaction outcome, with antiperiplanar orientation of the leaving group relative to the electron-accepting orbitals being essential for efficient cleavage [6]. The dichlorophenyl system exhibits enhanced conformational control due to the steric bulk of the chlorine substituents, which restrict rotation and favor productive conformations .

Isotope effect studies have provided quantitative evidence for the stereoelectronic control mechanism. Primary deuterium isotope effects of 1.8-2.1 have been observed for tetrahedral intermediate formation with N-(2,5-dichlorophenyl)hydroxylamine, consistent with substantial bond-breaking character in the transition state [7]. The corresponding secondary isotope effects at the α-carbon position show inverse values of 3.5-4.1%, indicating significant tetrahedral character and loss of hyperconjugation [7].

Rearrangement Reactions Involving N-Arylhydroxylamines

The rearrangement chemistry of N-(2,5-dichlorophenyl)hydroxylamine encompasses several distinct mechanistic pathways, each characterized by unique intermediate species and regioselectivity patterns. These transformations represent some of the most synthetically valuable reactions of arylhydroxylamines, providing access to diverse structural motifs through controlled bond reorganization.

Boyland-Sims Oxidation Pathway Analysis

The Boyland-Sims oxidation of N-(2,5-dichlorophenyl)hydroxylamine with peroxydisulfate represents a mechanistically complex transformation that has been the subject of extensive computational and experimental investigation [8] [9] [10]. Contemporary mechanistic understanding reveals multiple competing pathways that depend critically on reaction conditions and substitution patterns.

The traditional mechanism involves nucleophilic attack by the amine on peroxide oxygen to form an arylhydroxylamine-O-sulfonate intermediate, which subsequently rearranges to the arylamine ortho-sulfate [8]. This pathway proceeds through initial formation of a zwitterionic intermediate bearing both positive and negative charges [8]. The dichlorophenyl substitution pattern significantly influences the stability and reactivity of this intermediate through electronic modulation of the nitrogen center .

Computational studies using density functional theory have revealed that the reaction proceeds through a rate-determining two-electron oxidation step with an activation barrier of 15.2 kcal/mol for the arylhydroxylamine-O-sulfonate pathway [10]. The presence of chlorine substituents at the 2,5-positions reduces this barrier by approximately 1.8 kcal/mol through stabilization of the transition state [10].

The regioselectivity of the Boyland-Sims oxidation shows a strong preference for ortho-substitution, with the ortho-isomer formed in 85-90% yield [8]. This selectivity arises from the electronic directing effects of the chlorine substituents, which activate the ortho-position through resonance stabilization [10]. The dichlorophenyl system exhibits enhanced regioselectivity compared to monosubstituted or unsubstituted analogs [9].

Mechanistic investigations have identified solvent effects as crucial determinants of reaction pathway. In highly alkaline aqueous solutions, the arylhydroxylamine-O-sulfonate pathway predominates, while under more neutral conditions, alternative mechanisms involving nitrenium ion intermediates become competitive [11]. The pH dependence reflects the ionization state of both the hydroxylamine substrate and the oxidizing agent [12].

Nitrenium Ion Intermediate Controversies

The involvement of nitrenium ion intermediates in N-arylhydroxylamine rearrangements has been a subject of significant mechanistic debate, with computational and experimental evidence supporting multiple pathways depending on specific reaction conditions [10] [11] [13]. The dichlorophenyl substitution pattern plays a critical role in stabilizing these highly reactive cationic species.

Recent computational studies have proposed that arylnitrenium cations represent key intermediates in the Boyland-Sims oxidation under specific conditions [10]. These species are generated through rate-determining two-electron oxidation of the arylhydroxylamine, with chlorine substituents providing electronic stabilization through resonance donation [11]. The calculated activation barrier for nitrenium ion formation is 12.8 kcal/mol, approximately 2.4 kcal/mol lower than the competing arylhydroxylamine-O-sulfonate pathway [10].

The stability of nitrenium ion intermediates derived from N-(2,5-dichlorophenyl)hydroxylamine has been investigated through computational analysis of potential energy surfaces [13]. Unlike simple alkylnitrenium ions, which undergo rapid 1,2-alkyl or hydrogen shifts, arylnitrenium species benefit from aromatic stabilization that extends their lifetime sufficiently for productive chemistry [13].

Experimental evidence for nitrenium ion involvement includes the observation of products consistent with electrophilic aromatic substitution chemistry [10]. The regioselectivity patterns observed in Boyland-Sims oxidation align with those expected for nitrenium ion attack on sulfate anions within a solvent cage [11]. The dichlorophenyl system exhibits enhanced selectivity for ortho-substitution, reaching 90% in optimized conditions [10].

The controversy surrounding nitrenium ion intermediates stems from the difficulty in distinguishing between concerted and stepwise pathways [13]. Isotope effect studies and computational modeling suggest that the mechanism may be substrate-dependent, with electron-rich arylhydroxylamines favoring the nitrenium ion pathway while electron-poor systems proceed through the traditional arylhydroxylamine-O-sulfonate route [10].

Kinetic isotope effect measurements have provided insight into the timing of bond-breaking and bond-forming events. Primary isotope effects at the nitrogen center of 1.2-1.4 suggest minimal bond-breaking character in the rate-determining step, consistent with initial oxidation rather than nitrogen-oxygen bond cleavage [11]. Secondary isotope effects at the aromatic carbon positions show values of 1.05-1.08, indicating developing positive charge consistent with nitrenium ion formation [10].

Solvent and Additive Effects on Reaction Kinetics

The kinetic behavior of N-(2,5-dichlorophenyl)hydroxylamine in various chemical transformations exhibits pronounced sensitivity to solvent properties and the presence of specific additives. These effects reflect the complex interplay between substrate solvation, transition state stabilization, and the modulation of competing reaction pathways.

Solvent polarity exerts a dramatic influence on reaction rates, with aprotic polar solvents generally providing enhanced reactivity compared to protic systems [14]. In acetonitrile, reaction rates are enhanced by a factor of 3.2 relative to water, while dimethyl sulfoxide provides a 5.8-fold rate enhancement [14]. These effects are attributed to differential solvation of the ground state and transition state, with polar aprotic solvents better stabilizing the charge-separated transition states characteristic of nucleophilic addition reactions [14].

The dielectric constant of the reaction medium correlates strongly with reaction rate, but the relationship is not strictly linear due to specific solvation effects [15]. Hydrogen-bonding solvents interact preferentially with the hydroxylamine nitrogen and oxygen centers, leading to stabilization of the ground state and corresponding rate depression [14]. The magnitude of this effect depends on the hydrogen-bond accepting ability of the solvent, as quantified by Abraham's solvent parameters [14].

Alcohol solvents exhibit unique behavior due to their self-association properties, which create multiple solvating species with different polarities [15]. In methanol and ethanol, the formation of alcohol aggregates leads to preferential solvation by more polar chain-end species, resulting in enhanced reaction rates and altered selectivity patterns [15]. The dichlorophenyl substitution pattern of the hydroxylamine influences its interaction with these aggregated alcohol species through both steric and electronic effects .

Additive effects play crucial roles in controlling reaction selectivity and rate. The addition of tertiary-butanol and triphenylphosphine has been shown to suppress undesired reduction pathways while maintaining high reactivity toward desired transformations [16]. These additives function by competitive coordination to reactive intermediates, preventing their consumption in side reactions [16]. The effectiveness of this approach is particularly pronounced with N-(2,5-dichlorophenyl)hydroxylamine due to the steric bulk of the dichlorophenyl group, which enhances selective coordination [16].

Temperature effects on solvent-mediated rate enhancement reveal distinct activation parameters for different mechanistic pathways [17]. In aqueous media, the activation enthalpy for hydroxylamine reactions is typically 45-55 kJ/mol, while activation entropy values range from -80 to -120 J/(mol·K), consistent with highly ordered transition states [17]. The introduction of organic cosolvents generally reduces both activation enthalpy and entropy, reflecting changes in solvation structure and transition state organization [17].

Pressure studies have provided insight into the volume changes associated with transition state formation [17]. Activation volumes for N-arylhydroxylamine reactions in aqueous media are typically negative (-3 to -8 mL/mol), indicating transition states that are more compact than reactants [17]. The magnitude of these volume changes is sensitive to solvent composition, with organic cosolvents generally leading to more negative activation volumes due to enhanced solvation of the transition state [17].

The kinetic solvent effects observed with N-(2,5-dichlorophenyl)hydroxylamine demonstrate excellent correlation with Abraham's linear free energy relationships [14]. The slope of log(rate) versus solvent hydrogen-bond accepting parameter plots is -8.3 for this system, indicating strong sensitivity to hydrogen-bonding interactions [14]. This relationship allows prediction of reaction rates in new solvent systems based on known solvent parameters [14].

Ionic strength effects in aqueous and mixed aqueous-organic media reveal the importance of electrostatic interactions in governing reaction rates [18]. Primary salt effects are generally positive for reactions involving N-(2,5-dichlorophenyl)hydroxylamine, with rate enhancements of 20-40% observed at ionic strengths of 0.1-0.5 M [18]. These effects are attributed to stabilization of charge-separated transition states by the ionic atmosphere [18].

The development of structure-reactivity relationships for solvent effects has enabled rational optimization of reaction conditions. The dichlorophenyl substitution pattern provides a unique electronic environment that responds predictably to solvent variations, making this system particularly valuable for mechanistic studies and synthetic applications . Understanding these solvent-dependent effects is crucial for developing efficient and selective synthetic methodologies based on N-arylhydroxylamine chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

176.9748192 g/mol

Monoisotopic Mass

176.9748192 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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